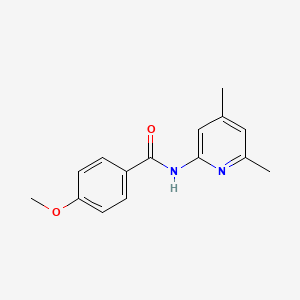

N-(4,6-二甲基-2-吡啶基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(4,6-Dimethyl-2-pyridinyl)-4-methoxybenzamide often involves condensation reactions, employing methods such as acylation reactions and microwave-promoted reactions in solvent-free conditions. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another study reported the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate via Hantzsch condensation reaction, showcasing a method potentially applicable to the synthesis of N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds analogous to N-(4,6-Dimethyl-2-pyridinyl)-4-methoxybenzamide has been determined through single crystal X-ray diffraction and DFT calculations. Studies highlight the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing the minor effect on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include condensation, cyclization, and iodination methods, demonstrating the versatility and reactivity of the benzamide core structure. The cyclization of 4-pentyloxybenzamidine hydrochloride and 1-dimethylamino-3-dimethylimonio-2-chloro propen perchlorate is an example of how complex pyrimidine derivatives can be synthesized, suggesting potential pathways for the modification of N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide (Zhao, 2002).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. While specific data on N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide is not provided, studies on related compounds offer valuable insights into how these properties can be influenced by molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the influence of functional groups on the compound's behavior, are essential for predicting the compound's applications and potential for further modification. Research on compounds such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate reveals the effects of substituents on hydrogen bonding and the overall stability of the compound (Portalone, 2012).

科学研究应用

药物杂质和合成

药物杂质的研究在药物开发和质量控制中发挥着至关重要的作用。例如,对质子泵抑制剂奥美拉唑及其药物杂质的新型合成的研究为抗溃疡药物的开发提供了见解。这项研究强调了合成过程和新型杂质的鉴定,这些杂质可用作各种药物应用中进一步研究的标准参考 (Saini、Majee、Chakraborthy 和 Salahuddin,2019)。

环境和生态影响

对羟基苯甲酸酯(包括与所讨论化合物相关的化合物)在水生环境中的存在、归宿和行为进行了广泛的研究。这些研究对于理解广泛使用的防腐剂对环境的影响至关重要。研究结果强调了对羟基苯甲酸酯在地表水和沉积物中的普遍存在,引发了人们对其作为弱内分泌干扰物的担忧 (Haman、Dauchy、Rosin 和 Munoz,2015)。

缓蚀

喹啉衍生物与所讨论化合物具有相同的结构基序,其作为防腐材料的潜力已得到研究。这些化合物对金属腐蚀表现出有效性,突出了分子结构在开发新型防腐剂中的重要性。基于喹啉的化合物作为缓蚀剂的综述全面概述了它们的应用和有效性,为材料科学和工程领域做出了贡献 (Verma、Quraishi 和 Ebenso,2020)。

超分子化学

源自杯芳烃骨架的超分子胶囊代表了化学领域的一个令人兴奋的研究领域。这些胶囊通过自组装过程构建,在药物递送、传感和纳米技术中具有潜在应用。使用杯[4]芳烃单元开发超分子胶囊展示了创造具有特定功能的复杂分子结构的创新方法 (Ballester,2011)。

属性

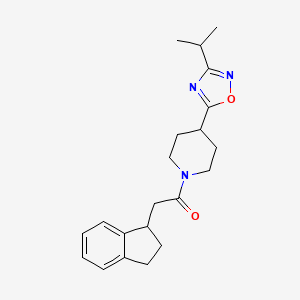

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-11(2)16-14(9-10)17-15(18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJJCCSLVSDJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)